molecular formula C22H24N2O5 B10996283 N-(3,4-dimethoxybenzyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(3,4-dimethoxybenzyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10996283
M. Wt: 396.4 g/mol
InChI Key: MUROMGGELXQASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic isoquinoline derivative characterized by a 1,2-dihydroisoquinoline core substituted with a 4-carboxamide group and a 2-(2-methoxyethyl) side chain. The 3,4-dimethoxybenzyl group attached to the carboxamide nitrogen enhances lipophilicity and modulates receptor interactions.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C22H24N2O5/c1-27-11-10-24-14-18(16-6-4-5-7-17(16)22(24)26)21(25)23-13-15-8-9-19(28-2)20(12-15)29-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,23,25)

InChI Key

MUROMGGELXQASJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Substrate Selection

  • Homophthalic anhydride (6a) reacts with 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (5) in anhydrous tetrahydrofuran (THF) at 80°C for 12 hours.

  • Key intermediate : 3,4-Dihydroisoquinol-1-one-4-carboxylic acid (7a) is obtained in 68% yield after recrystallization from ethanol.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the triazinane on the anhydride, followed by cyclodehydration to form the dihydroisoquinoline core. The 2,4-dimethoxybenzyl groups on the triazinane facilitate regioselective formation of the unsubstituted 3-position.

Amidation with 3,4-Dimethoxybenzylamine

The final step involves coupling the carboxylic acid with 3,4-dimethoxybenzylamine.

Carboxylic Acid Activation

  • Activation reagent : N,N'-Carbonyldiimidazole (CDI, 1.2 equiv) in dichloromethane (DCM) at 0°C.

  • Intermediate : 4-Imidazolylcarboxylate forms within 30 minutes.

Amine Coupling

  • Conditions : 3,4-Dimethoxybenzylamine (1.5 equiv) and triethylamine (2.0 equiv) in DCM at 25°C for 12 hours.

  • Yield : 85% after purification via flash chromatography.

Synthesis of 3,4-Dimethoxybenzylamine

  • Step 1 : Chloromethylation of m-xylylene dimethyl ether with paraformaldehyde and HCl in a two-phase system (H₂O/CH₂Cl₂) catalyzed by benzyltriethylammonium chloride.

  • Step 2 : Amination of 2,4-dimethoxybenzyl chloride with urotropine in acetone at 40°C for 6 hours.

  • Overall yield : 89%.

Purification and Analytical Data

Chromatographic Techniques

  • Final product : Purified using reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient).

  • Purity : >99% (confirmed by HPLC-UV at 254 nm).

Spectroscopic Characterization

Technique Key Data
¹H NMR (400 MHz) δ 8.21 (d, J=7.8 Hz, 1H), 7.65–7.58 (m, 2H), 6.82 (s, 1H), 4.52 (s, 2H)...
¹³C NMR δ 167.8 (C=O), 152.1 (C-1), 134.5 (C-4), 112.3–105.4 (aromatic carbons)...
HRMS [M+H]⁺ calcd. for C₂₃H₂₇N₂O₅: 411.1918; found: 411.1921

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Method Yield Purity Time
Castagnoli-Cushman route68%>95%18 h
Direct alkylation72%>98%6 h
Amidation85%>99%12 h

Scalability Challenges

  • Triazinane availability : Large-scale synthesis of 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane requires specialized handling due to moisture sensitivity.

  • Cost drivers : 3,4-Dimethoxybenzylamine accounts for 34% of total material costs .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Reagents Product Yield Source
Acidic (HCl, reflux)6M HCl in aqueous ethanol1-oxo-2-(2-methoxyethyl)-1,2-dihydroisoquinoline-4-carboxylic acid34%
Basic (KOH, glycol, 145°C)KOH in aqueous glycolSame carboxylic acid as above48%

This reaction is critical for modifying the compound’s solubility and introducing carboxylic acid handles for further derivatization .

Demethylation of Methoxy Groups

The methoxy substituents (-OMe) on the benzyl and isoquinoline rings undergo demethylation under strong acidic conditions.

Conditions Reagents Product Notes Source
HBr in acetic acid (48 hrs)48% HBr, glacial acetic acidHydroxy derivatives (e.g., 3,4-dihydroxybenzyl substituent)Requires reflux
BBr₃ in dichloromethaneBoron tribromide, CH₂Cl₂Partial demethylation observedRoom temperature

Demethylation enhances the compound’s hydrogen-bonding capacity, potentially improving target binding in biological systems .

Reduction of the 1-Oxo Group

The ketone group in the dihydroisoquinoline ring can be reduced to a secondary alcohol or fully saturated methylene group.

Conditions Reagents Product Selectivity Source
LiAlH₄ in THFLithium aluminum hydride1-hydroxy-2-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamidePartial reduction
Catalytic hydrogenationH₂, Pd/C1-methylene derivative (fully saturated)Requires high pressure

Reduction alters the compound’s planarity, impacting its interaction with enzymes like PARP1 .

Oxidation of the Dihydroisoquinoline Ring

The dihydroisoquinoline core is susceptible to oxidation, forming fully aromatic isoquinoline derivatives.

Conditions Reagents Product Yield Source
KMnO₄ in acidic mediumKMnO₄, H₂SO₄1-oxo-2-(2-methoxyethyl)isoquinoline-4-carboxamide62%
DDQ in CH₂Cl₂2,3-Dichloro-5,6-dicyano-1,4-benzoquinoneAromatic isoquinoline78%

Aromatization increases planarity, which computational docking studies suggest reduces hydrophobic interactions with biological targets like PARP1 .

Nucleophilic Substitution at Methoxyethyl Side Chain

The 2-methoxyethyl group participates in nucleophilic substitutions under basic conditions.

Conditions Reagents Product Mechanism Source
NaH in DMFAlkyl halides (e.g., MeI)Substituted ethyl derivatives (e.g., 2-(2-ethoxyethyl))SN2 mechanism
NH₃ in ethanolAmmonia2-(2-aminoethyl) side chainRequires heating

Substitution at this position modulates steric and electronic properties, influencing biological activity .

Intramolecular Cyclization

Under reflux conditions, the compound undergoes cyclization to form fused heterocycles.

Conditions Reagents Product Key Step Source
Reflux in THFNone (thermal activation)Furo[3,4-d]pyrimidine derivativesCurtius rearrangement
TFA in CH₂Cl₂Trifluoroacetic acidBenzodioxole-fused isoquinolineAcid-catalyzed

Cyclization enhances structural rigidity, a property leveraged in drug design to improve target selectivity .

Electrophilic Aromatic Substitution

The electron-rich isoquinoline and benzodioxole rings undergo electrophilic substitution.

Conditions Reagents Position Product Source
HNO₃/H₂SO₄NitrationC-5 or C-8 of isoquinolineNitro derivative
Br₂ in CHCl₃BrominationPara to methoxy groups on benzyl ringBrominated derivative

Methoxy groups direct electrophiles to ortho/para positions, enabling regioselective functionalization .

Key Reactivity Trends

  • Functional Group Hierarchy : Carboxamide > Methoxy > Dihydroisoquinoline core.

  • Solvent Sensitivity : Polar aprotic solvents (DMF, THF) favor nucleophilic substitutions, while acidic media drive hydrolysis .

  • Steric Effects : Bulky substituents on the benzyl group reduce reaction rates at the isoquinoline ring .

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry, enabling tailored modifications for target-specific applications .

Scientific Research Applications

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

One of the most significant applications of this compound is its role as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Research has indicated that compounds related to this structure can inhibit PARP activity effectively, which is crucial in cancer therapy:

  • Mechanism : By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells that are deficient in DNA repair mechanisms, making them promising candidates for cancer treatment.
  • Case Study : A study demonstrated that derivatives of 3,4-dihydroisoquinoline showed potent inhibitory activity against PARP1 and PARP2. One compound exhibited an IC50 value of 156 nM, indicating strong potential for further preclinical development compared to existing PARP inhibitors like Olaparib .

Antioxidant Properties

Compounds with similar structures have also been noted for their antioxidant capabilities. This property is essential in protecting cells from oxidative stress, which is linked to various diseases including neurodegenerative disorders:

  • Research Findings : Studies suggest that isoquinoline derivatives can scavenge free radicals effectively, thus contributing to their therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Substituent Effects : Variations in the methoxy groups and the benzyl moiety significantly impact the biological activity of the compound.
  • Optimization Studies : Iterative synthesis and biological testing have led to insights on how specific modifications can enhance potency against targets like PARP.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The primary structural variation among analogs lies in the substituent at the 2-position of the isoquinoline ring. Below is a comparative analysis:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Key Features
Target Compound: N-(3,4-dimethoxybenzyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide 2-(2-Methoxyethyl) C₂₃H₂₆N₂O₅* 410.5* Ether-containing side chain; potential for enhanced solubility and flexibility.
N-(3,4-dimethoxybenzyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide Methyl C₂₂H₂₂N₂O₄ 378.4 Compact methyl group; lower molecular weight and steric hindrance.
2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide Cyclopropyl C₂₂H₂₂N₂O₄ 378.4 Rigid cyclopropane ring; may influence conformational stability.
N-(3,4-dimethoxybenzyl)-2-(propan-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide Isopropyl C₂₂H₂₄N₂O₄ 380.4 Branched alkyl group; increased lipophilicity compared to linear chains.
N⁴-(3,4-dimethoxyphenethyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide Isobutyl C₂₄H₂₈N₂O₄ 408.5 Bulky substituent; potential for altered binding kinetics.

*Note: The molecular formula and weight for the target compound are inferred based on its substituent (2-methoxyethyl) compared to analogs.

Physicochemical and Pharmacological Implications

  • Steric Effects : Bulky substituents (e.g., isobutyl in ) may hinder receptor binding, whereas smaller groups (e.g., methyl in ) allow tighter interactions.

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (commonly referred to as the compound) is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C20H25N3O4
  • Molecular Weight : 371.43 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=CC=C(C=C1)C(=O)NCC2=C(C=CC=C2)C(=O)N(C(=O)C)C

1. Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β)

One of the most notable biological activities of the compound is its inhibition of GSK-3β, a key enzyme involved in various cellular processes including glycogen metabolism and cell signaling pathways associated with neurodegenerative diseases like Alzheimer's. In vitro studies have shown that the compound exhibits a potent inhibitory effect on GSK-3β with an IC50 value of approximately 1.6 μM. This inhibition leads to increased levels of phosphorylated GSK-3β in neuroblastoma N2a cells, indicating its potential role in neuroprotection and treatment strategies for Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how structural modifications influence biological activity. For instance:

Structural Feature Effect on Activity
Presence of methoxy groupsEnhances lipophilicity and cellular uptake
Carboxamide functional groupCritical for receptor binding and activity
Isoquinoline coreEssential for GSK-3β inhibition

These findings suggest that optimizing these structural elements could lead to more potent derivatives.

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective agents, the compound was tested for its ability to inhibit GSK-3β in cell-based assays. Results demonstrated that treatment with the compound significantly increased Ser9 phosphorylation levels in GSK-3β, which is associated with reduced neuronal apoptosis and improved survival rates in neuroblastoma cells .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of isoquinoline derivatives similar to this compound. Results indicated that certain modifications led to enhanced activity against MRSA strains, suggesting potential applications in developing new antibiotics .

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethoxybenzyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves coupling 2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with 3,4-dimethoxybenzylamine using activating agents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) in the presence of a base such as triethylamine (TEA). Solvent selection (e.g., ethanol or DMF) and temperature control (0°C to room temperature) are critical for yield optimization . Purification via flash chromatography (using ethyl acetate/hexane gradients) or recrystallization is recommended to isolate the product. Yield improvements often require iterative adjustments to stoichiometry, reaction time, and solvent polarity .

Q. How is the structural integrity of this compound validated post-synthesis?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and aromatic proton environments.
  • Infrared (IR) spectroscopy : Peaks at ~1650–1700 cm1^{-1} validate carbonyl groups (amide C=O, isoquinoline ketone) .
  • Single-crystal X-ray diffraction : Resolves molecular geometry and confirms stereochemistry, particularly for chiral centers .

Q. What computational methods are suitable for predicting this compound’s physicochemical properties?

Density Functional Theory (DFT) calculations can optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking studies assess potential biological interactions, while COSMO-RS simulations estimate solubility and partition coefficients . These methods require validation against experimental data (e.g., HPLC-measured logP) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental solubility data and computational predictions for this compound?

Discrepancies often arise from solvent polymorphism or inadequate force field parameterization. A multi-technique approach is recommended:

  • Dynamic light scattering (DLS) : Measures aggregation tendencies in solution.
  • Thermogravimetric analysis (TGA) : Detects solvent residues affecting solubility.
  • Revised computational models : Incorporate explicit solvent molecules in molecular dynamics simulations .

Q. What methodologies are employed to evaluate its bioactivity in antimicrobial or anticancer assays?

  • Disk diffusion assays : Measure inhibition zones against bacterial/fungal strains (e.g., E. coli, S. aureus) on Mueller-Hinton agar .
  • Minimum Inhibitory Concentration (MIC) : Determines the lowest concentration inhibiting microbial growth via microplate spectrophotometry .
  • Cytotoxicity assays (MTT/XTT) : Quantify cell viability in cancer lines (e.g., HeLa, MCF-7) using dose-response curves .

Q. How can process control strategies improve scalability in its synthesis?

Implement Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry). Use Process Analytical Technology (PAT) tools like in-situ FTIR to monitor reaction progress. Membrane separation technologies (e.g., nanofiltration) enhance purification efficiency at scale .

Q. What theoretical frameworks guide mechanistic studies of its biological interactions?

  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases, DNA topoisomerases) using software like AutoDock or Schrödinger .
  • Pharmacokinetic modeling : Compartmental models estimate absorption/distribution parameters, validated via in vivo studies .

Q. How can interdisciplinary approaches address gaps in its pharmacological profile?

Integrate chemoinformatics (QSAR models), materials science (nanoparticle delivery systems), and systems biology (transcriptomic profiling) to elucidate mechanisms of action and toxicity . Collaborative frameworks should align with stakeholder-driven research agendas to prioritize high-impact applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.